4-Hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an oxazolidinone ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The oxazolidinone ring can be introduced through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and oxazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, affecting their function and leading to various biological effects . The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares structural similarities with the oxazolidinone ring.
Indole derivatives: Compounds with similar indole moieties that exhibit various biological activities.
Uniqueness
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is unique due to the combination of the indole and oxazolidinone rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21N3O5/c1-10-12(13-9-11(20(23)24)5-6-14(13)18-10)7-8-19-15(21)25-16(2,3)17(19,4)22/h5-6,9,18,22H,7-8H2,1-4H3 |
InChI Key |
PQWKJLYHYFPUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN3C(=O)OC(C3(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.